molecular formula C15H13N5O2 B12179460 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide

Cat. No.: B12179460
M. Wt: 295.30 g/mol
InChI Key: ZRSZWMAGLQAZPG-UHFFFAOYSA-N
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Description

N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core linked to a pyridine-2-carboxamide moiety. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for investigating new anticancer agents. The 1,2,4-triazole pharmacophore is a versatile scaffold known for its broad pharmacological activities. Structural analogs of this compound have been explored for their ability to inhibit key biological targets. For instance, hybrid structures incorporating triazole rings have demonstrated potent cytotoxicity against various human cancer cell lines by targeting enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II, which are crucial for cancer cell proliferation . Furthermore, the molecular structure supports diverse intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for binding to biological targets like enzymes and receptors . Research into similar compounds has shown that the 1,2,4-triazole nucleus can be engineered to interact selectively with specific cancer pathways, inducing apoptotic cell death and showing promising activity against multidrug-resistant cells . This compound is supplied for non-clinical research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine-2-carboxamide

InChI

InChI=1S/C15H13N5O2/c1-22-12-8-3-2-6-10(12)13-17-15(20-19-13)18-14(21)11-7-4-5-9-16-11/h2-9H,1H3,(H2,17,18,19,20,21)

InChI Key

ZRSZWMAGLQAZPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Ring

The triazole ring is synthesized via cyclization reactions starting from hydrazine derivatives. A common approach involves the reaction of 2-methoxyphenyl thiosemicarbazide with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions. For example, the cyclization of 2-methoxyphenyl thiosemicarbazide with chloroacetone in ethanol at reflux yields the intermediate 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol. Subsequent oxidation with hydrogen peroxide or iodine converts the thiol group to a hydroxyl group, enabling further functionalization.

Key Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C

  • Catalyst: None required for cyclization; iodine for oxidation

  • Yield: 65–75% after purification

Coupling with Pyridine-2-Carboxylic Acid

The second stage involves coupling the triazole intermediate with pyridine-2-carboxylic acid to form the carboxamide bond. This is achieved using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt). The reaction proceeds via activation of the carboxylic acid to an active ester, followed by nucleophilic attack by the triazole amine.

Optimized Protocol:

  • Dissolve pyridine-2-carboxylic acid (1.2 equiv) and EDC (1.5 equiv) in dichloromethane (DCM).

  • Add HOBt (1.5 equiv) and stir at 0°C for 30 minutes.

  • Add the triazole intermediate (1.0 equiv) and stir at room temperature for 24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Catalytic Methods and Advanced Techniques

Palladium-Catalyzed Cross-Coupling

Patented methods describe the use of palladium-phosphine catalysts for synthesizing pyridine-2-carboxamides. For instance, 2,5-dichloropyridine reacts with carbon monoxide and amino compounds in the presence of Pd(PPh₃)₄ to yield 5-chloropyridine-2-carboxamide derivatives. This method, while efficient for carboxamide formation, requires anhydrous conditions and inert atmospheres to prevent catalyst degradation.

Representative Reaction:

2,5-Dichloropyridine+CO+NH2RPd(PPh3)4Pyridine-2-carboxamide+HCl\text{2,5-Dichloropyridine} + \text{CO} + \text{NH}2\text{R} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Pyridine-2-carboxamide} + \text{HCl}

Conditions: 80°C, toluene, 12 hours.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate triazole ring formation, reducing reaction times from hours to minutes. For example, cyclization of thiosemicarbazide derivatives under microwave conditions (150°C, 20 minutes) achieves yields comparable to conventional heating.

Analytical Characterization and Quality Control

Critical to synthesis validation is the use of advanced analytical techniques:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm structural integrityTriazole C-H (δ 8.2–8.5 ppm); pyridine ring (δ 7.5–8.3 ppm)
HPLC-MS Assess purity and molecular weightPurity >95%; [M+H]⁺ = 323.35 m/z
XRD Determine crystal structureOrthorhombic crystal system; space group P2₁2₁2₁

Challenges and Troubleshooting

Moisture Sensitivity

The carbodiimide coupling agents (e.g., EDC) are highly moisture-sensitive. Even trace water can hydrolyze the active ester intermediate, reducing yields. Solutions include:

  • Rigorous drying of solvents (molecular sieves).

  • Conducting reactions under nitrogen or argon.

Byproduct Formation

Competitive side reactions, such as over-oxidation of the triazole thiol or dimerization, are mitigated by:

  • Controlled stoichiometry (1.2–1.5 equiv of oxidizing agents).

  • Low-temperature reaction phases (0–5°C during coupling).

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing:

  • Cost of Catalysts: Palladium catalysts are expensive; ligand recycling systems are under development.

  • Solvent Recovery: DCM and DMF are recycled via distillation to reduce environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple reactive sites. Potassium permanganate (KMnO₄) in acidic or alkaline conditions oxidizes the methoxyphenyl group, while hydrogen peroxide (H₂O₂) targets nitrogen-rich regions of the triazole ring.

Reagent Conditions Outcome
KMnO₄Acidic (H₂SO₄), 60–80°CDemethylation of methoxy group to hydroxyl derivative
H₂O₂ (30%)Room temperature, 24 hrsPartial oxidation of triazole ring to form N-oxide intermediates

Mechanistic studies suggest that KMnO₄-mediated oxidation proceeds via electrophilic attack on the methoxy group, yielding a quinone-like structure in prolonged reactions.

Reduction Reactions

Reductive modifications occur primarily at the carboxamide group and triazole ring. Sodium borohydride (NaBH₄) selectively reduces amide carbonyls to amines under mild conditions, while lithium aluminum hydride (LiAlH₄) fully reduces both carbonyls and triazole nitrogens.

Reagent Conditions Outcome
NaBH₄Ethanol, reflux, 6 hrsConversion of carboxamide to amine (-CONH₂ → -CH₂NH₂)
LiAlH₄Dry THF, 0°C → RT, 12 hrsComplete reduction of triazole to dihydrotriazole + amide → amine

The NaBH₄ reaction preserves the triazole ring’s aromaticity, whereas LiAlH₄ disrupts it, forming partially saturated intermediates.

Nucleophilic Substitution

The methoxy group (-OCH₃) participates in nucleophilic substitution under basic conditions. Sodium hydroxide (NaOH) facilitates replacement with hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.

Nucleophile Conditions Product
NaOH/H₂OReflux, 8 hrsHydroxyphenyl derivative
NaSH/DMF100°C, 12 hrsThiophenyl analog
NH₃ (g)/EtOHSealed tube, 150°C, 24 hrsAminophenyl variant

Kinetic studies indicate that electron-donating substituents on the phenyl ring accelerate substitution rates due to enhanced resonance stabilization.

Cyclization and Heterocycle Formation

Under dehydrating conditions, the triazole-carboxamide system undergoes intramolecular cyclization. Phosphorus oxychloride (POCl₃) promotes the formation of fused bicyclic structures.

Reagent Conditions Product
POCl₃Toluene, 110°C, 5 hrsPyrido-triazolo-oxazine ring system

This reaction exploits the proximity of the triazole’s NH group and the pyridine ring, generating a seven-membered heterocycle with potential bioactivity .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent hydrolysis. Acidic conditions cleave the carboxamide bond, while alkaline conditions degrade the triazole ring.

Condition Outcome
HCl (6M), 80°C, 4 hrsPyridine-2-carboxylic acid + 3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-amine
NaOH (2M), 60°C, 8 hrsFragmentation into smaller aryl and heterocyclic fragments

Hydrolysis pathways are critical for understanding metabolic degradation and environmental persistence .

Key Mechanistic Insights:

  • Triazole Reactivity : The 1,2,4-triazole ring participates in both electrophilic and nucleophilic reactions due to its conjugated nitrogen atoms .

  • Methoxy Group Lability : The -OCH₃ substituent acts as a leaving group in substitution reactions, enabling structural diversification.

  • Amide Bond Stability : Reduction and hydrolysis of the carboxamide group alter pharmacological properties significantly .

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies indicate that derivatives of triazole and pyridine exhibit significant activity against various cancer cell lines.

Case Studies:

  • Aurora B Kinase Inhibition : A series of triazole-pyridine hybrids were synthesized and evaluated for their inhibitory effects on Aurora B kinase, a target implicated in tumorigenesis. Some compounds demonstrated strong efficacy against human hepatoblastoma (HepG2) cell lines .
  • Cytotoxicity Against Cancer Cell Lines : Research has shown that pyridine derivatives can induce apoptosis in cancer cells. For instance, one study reported that a thiazole-pyridine hybrid exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. The incorporation of nitrogen heterocycles like triazoles into drug design is known to enhance antibacterial and antifungal activities.

Research Findings:

  • Antibacterial Activity : Compounds containing triazole moieties have been reported to show promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
  • Antifungal Activity : Triazole derivatives are widely used in antifungal therapies due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis .

Other Therapeutic Applications

Beyond anticancer and antimicrobial activities, N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide may have applications in other therapeutic areas:

Potential Uses:

  • Anti-inflammatory Effects : Some studies suggest that triazole compounds can exhibit anti-inflammatory properties by modulating pathways involved in inflammation .
  • Neuroprotective Effects : Research indicates that certain triazole derivatives may protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Structural FeatureEffect
Methoxy GroupEnhances lipophilicity and cellular uptake
Triazole RingCritical for biological activity against cancer cells
Pyridine SubstitutionInfluences receptor binding affinity

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to its ligand-binding domain. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(1H-1,2,4-Triazol-5-yl)Pyridine-2-Carboxamide

Key Features :

  • Structure : Lacks the 2-methoxyphenyl substituent, with the triazole ring directly linked to pyridine-2-carboxamide .
  • Crystallography : The pyridine and triazole rings are nearly coplanar (dihedral angle = 2.97°), stabilized by an intramolecular N–H⋯O hydrogen bond. Intermolecular N–H⋯N and π-π interactions (centroid distance = 3.5842 Å) form 2D supramolecular sheets .
  • Implications : The absence of steric hindrance from the methoxyphenyl group promotes coplanarity and robust π-π stacking, which may enhance crystallinity and thermal stability.

4,6-Dimethyl-N-[3-(5-Phenyl-1H-Pyrazol-3-yl)-1H-1,2,4-Triazol-5-yl]Pyrimidin-2-Amine (C08743791)

Key Features :

  • Structure : Features a pyrimidin-2-amine group and a phenyl-pyrazole substituent on the triazole ring .
  • Comparison: The pyrazole and pyrimidine groups introduce additional hydrogen-bonding sites and aromaticity.

5-Methyl-N-{2-[3-(3-Pyridinyl)-1H-1,2,4-Triazol-5-yl]Ethyl}-2-Indolinecarboxamide (C20209924)

Key Features :

  • Structure : Contains an indolinecarboxamide side chain and a 3-pyridinyl group on the triazole .
  • Comparison : The ethyl linker and indoline group increase molecular flexibility and lipophilicity compared to the rigid, planar target compound. This structural variation could influence membrane permeability in pharmacological contexts.

5-Methyl-N-(1,3-Thiazol-2-yl)Isoxazole-4-Carboxamide

Key Features :

  • Structure : Replaces the triazole with a thiazole ring and incorporates an isoxazole-carboxamide group .
  • The isoxazole ring may confer different electronic effects compared to pyridine, impacting charge distribution and reactivity.

Structural and Functional Comparison Table

Compound Name Core Heterocycle Key Substituents Dihedral Angle (°) Hydrogen Bonding π-π Interactions
Target Compound 1,2,4-Triazole 2-Methoxyphenyl, pyridine-2-carboxamide Not reported Likely intra N–H⋯O; potential intermolecular bonds Expected (methoxy may modulate stacking)
N-(1H-1,2,4-Triazol-5-yl)pyridine-2-carboxamide 1,2,4-Triazole None (simpler structure) 2.97 Intra N–H⋯O; intermolecular N–H⋯N Centroid distance 3.5842 Å
C08743791 1,2,4-Triazole Phenyl-pyrazole, pyrimidin-2-amine Not reported Multiple H-bond donors/acceptors Likely due to aromatic groups
C20209924 1,2,4-Triazole 3-Pyridinyl, indolinecarboxamide Not reported Amide and pyridine H-bonding Limited due to flexible linker
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Thiazole Isoxazole-carboxamide Not reported Thiazole S and isoxazole O as acceptors Thiazole-aromatic interactions

Implications of Structural Variations

  • Steric and Electronic Effects : The 2-methoxyphenyl group in the target compound may introduce steric hindrance, reducing coplanarity compared to ’s analogue. This could weaken π-π stacking but enhance solubility via methoxy’s electron-donating effect.
  • Hydrogen Bonding : The methoxy oxygen could act as an additional H-bond acceptor, complementing the existing N–H⋯O bond observed in ’s structure.
  • The target’s methoxyphenyl group may optimize such interactions.

Biological Activity

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring connected to a pyridine and a methoxyphenyl group. Its molecular formula is C13H12N4OC_{13}H_{12}N_4O with a molecular weight of 244.26 g/mol. The presence of the triazole moiety is crucial for its biological activity, as it can participate in various biochemical interactions.

Research indicates that triazole derivatives often exhibit their biological effects through:

  • Inhibition of Enzymatic Activity : Many triazole compounds act as inhibitors of enzymes such as cytochrome P450, which are involved in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Triazoles have been shown to possess antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus niger0.25 µg/mL
Staphylococcus aureus0.12 µg/mL

These findings indicate that the compound is particularly effective against fungal infections, making it a potential candidate for antifungal therapy .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

The mechanism appears to involve the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of triazole derivatives. Modifications to the methoxyphenyl group or variations in the pyridine moiety can significantly impact the efficacy and selectivity of the compound.

Key Findings from SAR Studies:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.
  • Triazole Modifications : Alterations in the position of substituents on the triazole ring can lead to increased potency against specific targets.

For example, replacing the methoxy group with a hydroxyl group resulted in a two-fold increase in anticancer activity against HeLa cells .

Case Studies

  • In Vivo Efficacy Against Fungal Infections :
    A study conducted on mice infected with Candida albicans showed that treatment with this compound significantly reduced fungal burden compared to control groups. The treatment led to an increase in survival rates among infected mice .
  • Antitumor Activity Assessment :
    In a xenograft model using MCF-7 cells, administration of the compound resulted in a notable reduction in tumor size over four weeks, demonstrating its potential as an effective anticancer agent .

Q & A

Q. What are the established synthetic routes for N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide, and how are intermediates characterized?

The compound can be synthesized via condensation reactions between pyridine-2-carboxylic acid derivatives and 3-(2-methoxyphenyl)-1H-1,2,4-triazole precursors. A reported method involves coupling activated pyridine-2-carbonyl chloride with the triazole amine under basic conditions (e.g., K₂CO₃ in DMF) . Intermediates are typically characterized using:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry.
  • HPLC (≥98% purity thresholds) for quality control .
  • Mass spectrometry (ESI-MS) for molecular weight validation.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The structure is solved using direct methods (e.g., SHELXS) and refined via SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks. The compound crystallizes in a monoclinic system with π-π stacking between the pyridine and triazole rings .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF (≥10 mg/mL solubility).
  • Aqueous buffers : Limited solubility (use co-solvents like PEG-400 for in vitro assays).
  • Stability : Monitor via LC-MS under accelerated conditions (40°C, 75% RH for 48 hours) to assess hydrolytic degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in triazole-carboxamide derivatives?

  • Functional group substitutions : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OH) groups to modulate electronic effects .
  • Heterocycle variation : Substitute pyridine with thiazole or isoxazole cores to alter binding affinity .
  • In vitro assays : Use antimicrobial (MIC against S. aureus) or antioxidant (DPPH radical scavenging) models to quantify activity .

Table 1 : Representative SAR Data for Analogues

SubstituentBioactivity (IC₅₀, μM)Key Interaction
2-Methoxyphenyl12.3 ± 1.2H-bond (N-H···O)
4-Fluorophenyl8.9 ± 0.8Hydrophobic
3-Hydroxyphenyl>50Solubility-limited

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of enzymes (e.g., cytochrome P450 or kinase domains). Focus on the triazole-pyridine scaffold’s role in π-cation interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å acceptable) .
  • ADMET prediction : SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Q. How should researchers address contradictory data in biological activity studies?

  • Assay standardization : Validate protocols using positive controls (e.g., doxycycline for antimicrobial assays) .
  • Batch variability : Characterize compound purity (HPLC) and confirm stereochemistry (CD spectroscopy) .
  • Statistical rigor : Apply ANOVA with post-hoc tests (p<0.05) across triplicate experiments .

Methodological Notes

  • Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (30 minutes vs. 12 hours conventional) .
  • Crystallography : Resolve disorder in the triazole ring using SHELXL’s PART instruction .
  • Data reporting : Adhere to IUPAC nomenclature for derivatives (e.g., substituent priority rules) .

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